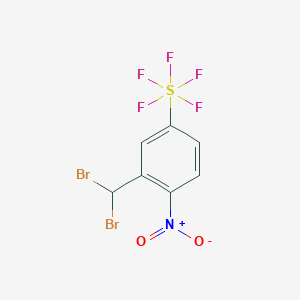
1-Nitro-2-dibromomethyl-4-(pentafluorosulfanyl)benzene
Vue d'ensemble
Description
1-Nitro-2-dibromomethyl-4-(pentafluorosulfanyl)benzene is a useful research compound. Its molecular formula is C7H4Br2F5NO2S and its molecular weight is 420.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Nitro-2-dibromomethyl-4-(pentafluorosulfanyl)benzene is a complex aromatic compound that features a nitro group, dibromomethyl group, and a pentafluorosulfanyl substituent. Its unique chemical structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.
The compound is characterized by its molecular formula and a molecular weight of approximately 366.89 g/mol. The presence of the nitro group (–NO2) is known to influence the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉Br₂F₅N |
| Molecular Weight | 366.89 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1309569-31-0 |
Biological Activity Overview
The biological activity of nitro-containing compounds has been widely studied due to their diverse pharmacological effects. The nitro group can act as a pharmacophore or enhance the activity of other functional groups within the molecule.
Antimicrobial Activity
Nitro compounds are recognized for their antimicrobial properties. Research indicates that the reduction of the nitro group can lead to the formation of reactive intermediates that bind to DNA, causing cell death. For instance, compounds similar to 1-nitro derivatives have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of nitro-substituted aromatic compounds. The mechanism often involves the generation of reactive oxygen species (ROS) upon reduction, which can induce apoptosis in cancer cells. A study demonstrated that similar nitro compounds exhibited significant antiproliferative effects against breast cancer cell lines (MCF-7) .
Case Studies
- Study on Antimicrobial Efficacy : A series of nitro-substituted benzenes were tested for their antibacterial activity. The presence of the nitro group was crucial for enhancing activity against Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) observed at low micromolar levels .
- Anticancer Screening : In vitro studies revealed that derivatives with similar structural motifs to this compound showed promising results in inhibiting tumor growth in MCF-7 cells, with IC50 values indicating potent activity .
The biological activity of this compound can be attributed to:
- Electrophilic Attack : The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules.
- DNA Binding : Nitro derivatives often bind covalently to DNA, leading to strand breaks and cellular apoptosis.
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer metabolism and microbial resistance .
Propriétés
IUPAC Name |
[3-(dibromomethyl)-4-nitrophenyl]-pentafluoro-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F5NO2S/c8-7(9)5-3-4(18(10,11,12,13)14)1-2-6(5)15(16)17/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINRQELAQNSNNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)C(Br)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















